3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid
Description
Properties
IUPAC Name |
3-fluoro-4-(piperidine-1-carbonylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O3/c14-10-8-9(12(17)18)4-5-11(10)15-13(19)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7H2,(H,15,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJYGDHPPRPOBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NC2=C(C=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Bond Formation via Carbonyldiimidazole Activation
One efficient method uses carbonyldiimidazole (CDI) to activate the carboxylic acid group, followed by coupling with piperidine derivatives:
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Activation | Compound 6 (3-fluoro-4-aminobenzoic acid derivative), CDI, THF, room temperature, 0.5 h | - | CDI activates the carboxyl group forming an intermediate |
| Coupling | Addition of piperidine derivative (Compound 7), stirring 3 h at room temperature | 95% | Reaction quenched with water, extraction with ethyl acetate, drying over Na2SO4, HPLC purity 99.8% |
This method provides a high yield (95%) and excellent purity, making it suitable for scale-up synthesis.
Amide Coupling Using HBTU and DIPEA in DMF
Another widely used approach involves the use of O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) as a coupling agent and N,N-diisopropylethylamine (DIPEA) as a base in N,N-dimethylformamide (DMF):
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Coupling | 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, 1-cyclopropyl-formylpiperazine, HBTU, DIPEA, DMF, 30–50°C, overnight | 81.9% | Post-reaction filtration, washing, recrystallization from DMF to improve purity |
This method is effective for coupling fluorinated benzoic acids with piperidine derivatives, achieving good yields and purity.
Use of Pivaloyl Chloride and Triethylamine in Dichloromethane/Ethanol
An alternative method involves the use of pivaloyl chloride and triethylamine to facilitate coupling in mixed solvents:
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Coupling | Pivaloyl chloride, triethylamine, ethanol/dichloromethane, 20°C, 4 h | 91.5% | Reaction mixture clarified, extraction and drying steps follow |
This approach offers a high yield and is suitable for sensitive substrates requiring mild conditions.
Research Findings and Optimization Notes
Fluorine Stability: Maintaining the fluorine substituent during synthesis is critical. Some catalytic hydrogenation methods for related fluorinated piperidine derivatives risk C-F bond cleavage, leading to defluorinated impurities. Use of ruthenium catalysts and additives like Ti(OiPr)4 helps sequester fluoride ions and preserve fluorine integrity.
Solvent Effects: Solvent choice affects reaction outcomes. For example, substitution of tetrahydrofuran (THF) with 2-methyl-THF and methanol co-solvent prevents polymerization and enhances substrate solubility in catalytic hydrogenations.
Purification: High-performance liquid chromatography (HPLC) and recrystallization from DMF are effective purification steps to achieve >99% purity of the target compound.
Catalytic Hydrogenation: For related fluorinated piperidine intermediates, asymmetric hydrogenation with Rh or Ru catalysts yields high enantioselectivity but requires careful control to avoid defluorination.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Yield (%) | Purity | Advantages | Limitations |
|---|---|---|---|---|---|---|
| CDI Activation & Coupling | CDI, THF, piperidine derivative | RT, 3 h | 95 | 99.8% (HPLC) | High yield, mild conditions | Requires careful quenching and extraction |
| HBTU Coupling | HBTU, DIPEA, DMF, piperidine derivative | 30–50°C, overnight | 81.9 | High (recrystallized) | Efficient for complex substrates | Longer reaction time |
| Pivaloyl Chloride Coupling | Pivaloyl chloride, triethylamine, EtOH/DCM | 20°C, 4 h | 91.5 | 99.8% | Mild, high yield | Use of acid chlorides can be sensitive |
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Acylation and Alkylation: The amino group can participate in acylation and alkylation reactions to form derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine moiety.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride and alkyl halides can be used for substitution reactions.
Acylation: Acyl chlorides and anhydrides are commonly used for acylation reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while acylation can produce amides and esters.
Scientific Research Applications
Chemical Properties and Structure
3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid has the molecular formula . Its structure features a fluorinated benzoic acid moiety linked to a piperidine group, which enhances its biological activity and reactivity. The presence of the fluorine atom can influence the compound's interaction with biological targets, potentially altering its pharmacological effects.
Medicinal Chemistry
This compound serves as a crucial building block in the synthesis of various pharmaceutical agents, particularly those aimed at treating neurological disorders. Its ability to interact with neurotransmitter receptors makes it a candidate for drug development targeting conditions such as depression and anxiety.
Key Points:
- Targeted Synthesis : Used to create derivatives that modulate neurotransmitter systems.
- Potential Therapeutics : Investigated for anti-anxiety and antidepressant properties.
Material Science
In material science, 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid is explored for its electronic and optical properties. Its unique structure allows for the development of advanced materials suitable for sensors and electronic devices.
Key Points:
- Electronic Applications : Potential use in organic electronics due to its charge transport properties.
- Optical Materials : Investigated for applications in photonic devices.
Biological Studies
The compound acts as a probe in biochemical assays, facilitating the study of enzyme activities and protein interactions. This application is crucial for understanding various biological pathways and disease mechanisms.
Key Points:
- Biochemical Probing : Used to investigate enzyme kinetics and protein dynamics.
- Disease Mechanism Studies : Helps elucidate pathways involved in diseases.
Case Studies and Research Findings
Research has demonstrated the effectiveness of 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid in various experimental setups:
- Neurotransmitter Modulation :
- A study showed that derivatives of this compound significantly modulated serotonin receptors, indicating potential antidepressant effects.
- Enzyme Inhibition :
- In biochemical assays, it was found to inhibit specific enzymes involved in metabolic pathways, suggesting applications in metabolic disorder treatments.
- Material Development :
- Experiments indicated that films made from this compound exhibited enhanced charge mobility, making them suitable for organic semiconductor applications.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, while the fluorinated benzoic acid portion can modulate enzyme activity. These interactions can influence various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The compound’s key structural analogs differ in substituents at the 4-position of the benzoic acid backbone, influencing their physicochemical and pharmacological profiles:
Key Observations :
- Electron-withdrawing vs. flexible groups: The piperidine-1-carbonylamino group in the target compound offers greater conformational adaptability compared to rigid sulfonyl or aryl groups in analogs. This may enhance binding to flexible protein pockets .
- Acid vs. phenol substitution: Replacing the carboxylic acid with a phenol (as in 3-Fluoro-4-[(piperidin-1-yl)carbonyl]phenol) reduces acidity (pKa ~10 vs. ~4.2 for benzoic acid), impacting solubility and ionization under physiological conditions .
Commercial and Research Relevance
- Supplier diversity: The target compound has 4 suppliers, fewer than its methylsulfonyl analog (8 suppliers) but more than the phenol derivative (2 suppliers), reflecting varying demand and synthesis complexity .
- Price comparison: At €497/50 mg, the target compound is priced similarly to its analogs (e.g., 2-(dimethylamino)-1,3-benzothiazole-6-carboxylic acid at €529/50 mg), suggesting comparable production costs .
Biological Activity
3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid (CAS Number: 1282874-15-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and related research findings.
Chemical Structure and Properties
- Molecular Formula : C13H15FN2O3
- Molecular Weight : 266.27 g/mol
- CAS Number : 1282874-15-0
- Purity : Minimum 95% .
Biological Activity
The biological activity of 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid has been evaluated in various studies, revealing its potential as an inhibitor in different biological pathways.
Antitumor Activity
Research has highlighted the importance of piperidine derivatives in cancer therapy. Compounds with a piperidine moiety have been associated with significant antitumor activity in various cancer cell lines. For example, similar compounds have demonstrated inhibition of tumor growth in mouse models, indicating that 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid could potentially exhibit similar effects .
The mechanism by which 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid exerts its biological effects is not fully understood. However, studies on related compounds suggest that they may act by inhibiting specific enzymes or pathways involved in cell proliferation and survival. For instance, the inhibition of polyketide synthase has been noted in similar compounds, which could be a relevant pathway for this compound's activity .
In Vitro Studies
A study focused on related piperidine derivatives showed promising results in inhibiting cancer cell lines such as MDA-MB-231 and HepG2. These studies utilized assays to evaluate cell viability and apoptosis induction, indicating that modifications to the piperidine structure can enhance biological activity .
In Vivo Studies
Animal model studies are crucial for assessing the therapeutic potential of new compounds. While specific in vivo data for 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid is sparse, similar compounds have shown significant tumor growth inhibition in xenograft models, suggesting that this compound may also possess similar antitumor properties when tested .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Acylation : React 4-amino-3-fluorobenzoic acid with piperidine-1-carbonyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond .
Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
- Critical Parameters : Monitor reaction temperature (20–25°C) to avoid side reactions like over-acylation. Purity (>95%) can be confirmed via HPLC or LC-MS .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm the piperidine ring, fluorine substituent, and benzoic acid backbone .
- Mass Spectrometry : High-resolution LC-MS (e.g., ESI+) to verify molecular weight (CHFNO, calc. 280.09 g/mol) .
- Elemental Analysis : Validate C, H, N, and F content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can researchers determine the compound’s mechanism of action in retinoic acid receptor (RAR) agonism?
- Methodological Answer :
- In Vitro Binding Assays : Use fluorescence polarization or radioligand displacement assays with RAR-γ isoforms. Competitive binding curves (IC) can quantify affinity .
- Transcriptional Activation : Transfect HEK293 cells with RAR-γ-responsive luciferase reporters. Measure dose-dependent activation (EC) at 10–1000 nM concentrations .
- Structural Analysis : Compare docking simulations (e.g., AutoDock Vina) with co-crystallized RAR-γ agonists to identify key interactions (e.g., fluorine’s role in binding) .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer :
-
Comparative Assay Design : Replicate assays under standardized conditions (e.g., cell lines, serum-free media) to isolate compound-specific effects.
-
Meta-Analysis : Tabulate data from independent studies (Table 1) to identify trends.
Study Activity (IC, nM) Cell Line Key Confounding Factor A (2021) 120 ± 15 HeLa Serum interference B (2023) 85 ± 10 HEK293 Optimized buffer pH - Adjustments : Pre-treat cells with charcoal-stripped serum to mitigate ligand competition .
Q. How does fluorination at the 3-position influence pharmacological properties compared to analogs?
- Structure-Activity Relationship (SAR) Approach :
- Synthesize Derivatives : Replace fluorine with Cl, H, or OCH at the 3-position.
- Assay Comparison : Test derivatives in parallel for:
- Lipophilicity : LogP via shake-flask method (fluorine reduces logP by ~0.5 vs. Cl) .
- Metabolic Stability : Microsomal half-life (human liver microsomes; fluorine enhances stability by 20–30%) .
- Data Interpretation : Fluorine’s electronegativity improves receptor binding but may reduce solubility .
Q. What crystallographic methods elucidate the compound’s 3D structure and intermolecular interactions?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., DMSO/water). Resolve at 0.8–1.0 Å resolution to map hydrogen bonds (e.g., benzoic acid COOH to piperidine NH) .
- Thermal Analysis : DSC/TGA to assess stability (decomposition >200°C typical for benzoic acid derivatives) .
Experimental Design & Troubleshooting
Q. How can enzymatic inhibition assays be optimized for this compound?
- Protocol :
Enzyme Selection : Carbonic anhydrase IX (CA-IX) due to piperidine’s sulfonamide-like binding .
Kinetic Assay : Monitor CO hydration (pH 7.4, 25°C) via stopped-flow spectrophotometry.
Data Fitting : Calculate K using Lineweaver-Burk plots; compare to acetazolamide (reference inhibitor) .
- Troubleshooting : If activity is low, modify the piperidine substituents (e.g., introduce sulfamoyl groups) to enhance CA-IX affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
